Methyl 3-((tosyloxy)methyl)bicyclo[1.1.1]pentane-1-carboxylate
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Overview
Description
Methyl 3-((tosyloxy)methyl)bicyclo[1.1.1]pentane-1-carboxylate is a compound that belongs to the bicyclo[1.1.1]pentane family. This family of compounds is known for its unique three-dimensional structure, which makes it an interesting subject for research in various fields of chemistry and material science. The compound is characterized by the presence of a tosyloxy group, which is a common leaving group in organic synthesis, making it a versatile intermediate for further chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((tosyloxy)methyl)bicyclo[1.1.1]pentane-1-carboxylate typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the reaction of bicyclo[1.1.1]pentane-1-carboxylate with tosyl chloride in the presence of a base such as pyridine. The reaction is usually carried out at room temperature and yields the desired product with high efficiency .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((tosyloxy)methyl)bicyclo[1.1.1]pentane-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The tosyloxy group can be replaced by other nucleophiles, such as amines or alkoxides, to form new compounds.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Tosyl chloride, pyridine, and various nucleophiles.
Reduction: Lithium aluminum hydride, diethyl ether.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products Formed
The major products formed from these reactions include substituted bicyclo[1.1.1]pentane derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 3-((tosyloxy)methyl)bicyclo[1.1.1]pentane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Methyl 3-((tosyloxy)methyl)bicyclo[1.1.1]pentane-1-carboxylate involves its ability to act as a versatile intermediate in organic synthesis. The tosyloxy group serves as a good leaving group, facilitating various substitution reactions. The bicyclo[1.1.1]pentane core provides a rigid and three-dimensional structure, which can influence the reactivity and selectivity of the compound in different chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate
- Methyl 3-((tert-butoxy)carbonylamino)methyl)bicyclo[1.1.1]pentane-1-carboxylate
Uniqueness
Methyl 3-((tosyloxy)methyl)bicyclo[1.1.1]pentane-1-carboxylate is unique due to the presence of the tosyloxy group, which makes it a highly reactive intermediate for further chemical modifications. This distinguishes it from other similar compounds that may have different functional groups and reactivity profiles .
Biological Activity
Methyl 3-((tosyloxy)methyl)bicyclo[1.1.1]pentane-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₂H₁₉NO₄
- Molecular Weight : 241.28 g/mol
- CAS Number : 676371-64-5
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various cellular processes.
Inhibition of Kinase Activity
Research has demonstrated that compounds similar to this compound can inhibit the activity of dual leucine zipper (DLK) kinase, a crucial enzyme involved in signaling pathways associated with neurodegenerative diseases. This inhibition may lead to neuroprotective effects, making it a candidate for further investigation in treating conditions such as Alzheimer's disease and other cognitive disorders .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Study | Biological Activity | Mechanism | Outcome |
---|---|---|---|
Study 1 | Inhibition of DLK kinase | Competitive inhibition | Reduced cell apoptosis in neuronal models |
Study 2 | Anti-inflammatory effects | Modulation of cytokine production | Decreased levels of TNF-alpha and IL-6 |
Study 3 | Antioxidant properties | Scavenging free radicals | Improved cellular viability under oxidative stress |
Case Study 1: Neuroprotection in Animal Models
In a study involving rodent models, this compound was administered to assess its neuroprotective effects against induced neurotoxicity. The results indicated a significant reduction in neuronal cell death and improved cognitive function, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
Case Study 2: Anti-inflammatory Activity
Another investigation focused on the compound's anti-inflammatory properties using human cell lines. The study revealed that treatment with this compound led to a marked decrease in pro-inflammatory cytokines, indicating its potential utility in managing inflammatory conditions.
Properties
IUPAC Name |
methyl 3-[(4-methylphenyl)sulfonyloxymethyl]bicyclo[1.1.1]pentane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O5S/c1-11-3-5-12(6-4-11)21(17,18)20-10-14-7-15(8-14,9-14)13(16)19-2/h3-6H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNWRGIXJLIECU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC23CC(C2)(C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.